molecular formula C9H8N2O2 B12846941 1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Cat. No.: B12846941
M. Wt: 176.17 g/mol
InChI Key: JCXIJCIEYHSUGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a heterocyclic compound with a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization followed by substitution reactions to form the desired pyrrolopyridine core .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes, optimized for yield and purity. These methods would include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in drug design .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid involves its interaction with molecular targets such as FGFRs. By binding to these receptors, it inhibits their activity, which can lead to reduced cell proliferation and induced apoptosis in cancer cells. The compound forms hydrogen bonds with specific amino acid residues in the receptor’s active site, stabilizing its inhibitory effect .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is unique due to its specific ring fusion and the presence of a carboxylic acid group, which can be further modified to enhance its biological activity and selectivity. Its ability to inhibit FGFRs makes it a promising candidate for cancer therapy .

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

1-methylpyrrolo[3,2-c]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H8N2O2/c1-11-5-7(9(12)13)6-4-10-3-2-8(6)11/h2-5H,1H3,(H,12,13)

InChI Key

JCXIJCIEYHSUGB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CN=C2)C(=O)O

Origin of Product

United States

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